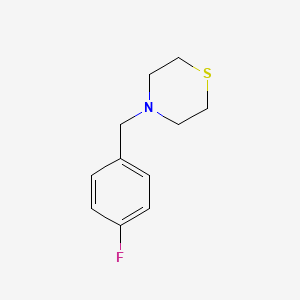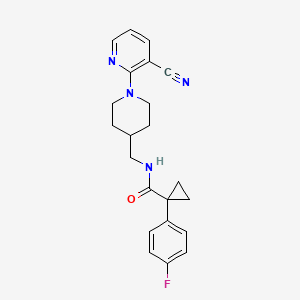
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a complex organic compound that finds applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The structural complexity of this compound is defined by its combination of nicotinamide, oxadiazole, and pyrazole moieties, making it a subject of extensive study for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide can be achieved through a multi-step process:
Formation of Nicotinamide Derivative: : Begin with a nicotinamide core, introducing the isopropoxy group via an alkylation reaction.
Synthesis of 1-methyl-1H-pyrazole: : Construct the pyrazole ring through cyclization reactions involving appropriate precursors.
Construction of the Oxadiazole Ring: : Assemble the oxadiazole moiety through condensation reactions of hydrazides with appropriate carboxylic acids or esters.
Final Coupling: : Couple the nicotinamide derivative with the pyrazole-oxadiazole intermediate using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to yield the final product.
Industrial Production Methods
Industrially, this compound can be synthesized in bulk using continuous flow reactors to optimize reaction conditions, ensure reproducibility, and minimize by-product formation. This involves automated synthesis equipment for precise control over reaction parameters such as temperature, pressure, and stoichiometry.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to various oxidized derivatives.
Reduction: : Reduction reactions can target the nitro group on the nicotinamide ring, converting it to an amine.
Substitution: : The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Use of reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO₄ under acidic or neutral conditions.
Reduction: : Employing reducing agents such as Pd/C in the presence of H₂ gas or NaBH₄.
Substitution: : Utilizing reagents such as halogens (Br₂, I₂) or nucleophiles (NaNH₂) under controlled temperature conditions.
Major Products
The major products depend on the type of reaction
Scientific Research Applications
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide has diverse applications:
Chemistry: : Used as a precursor in organic synthesis for constructing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: : Explored for its therapeutic potential in treating diseases due to its interaction with specific molecular targets.
Industry: : Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and oxadiazole rings enhances its ability to interact with protein binding sites, altering the activity of enzymes or signaling pathways involved in disease processes. Detailed studies are ongoing to elucidate its exact mechanism in different biological contexts.
Comparison with Similar Compounds
Similar Compounds
3-isopropoxy-N-((3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
6-isopropyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-5-yl)methyl)nicotinamide
Uniqueness
Compared to similar compounds, 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide exhibits distinct biological activities due to its unique substitution pattern, particularly the isopropoxy group, which can influence its pharmacokinetic properties and binding affinity to molecular targets.
This article should give you a thorough understanding of the compound and its relevance in scientific research and industrial applications. Got any more chemical curiosities?
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-10(2)24-13-5-4-11(6-17-13)16(23)18-8-14-20-15(21-25-14)12-7-19-22(3)9-12/h4-7,9-10H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHMFVVBFHDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)
![[2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine](/img/structure/B2480074.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)
![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)
![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
